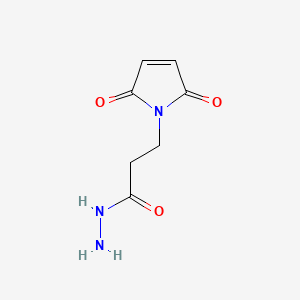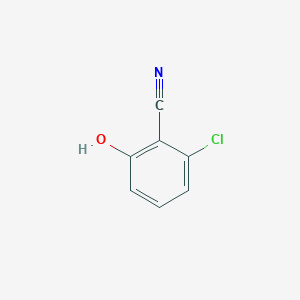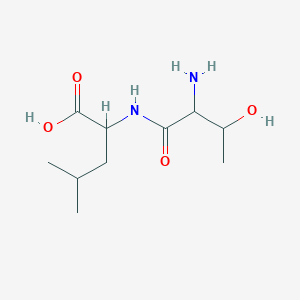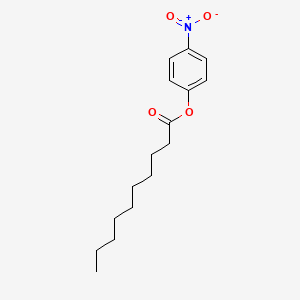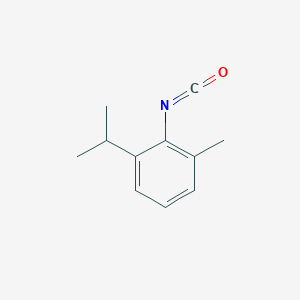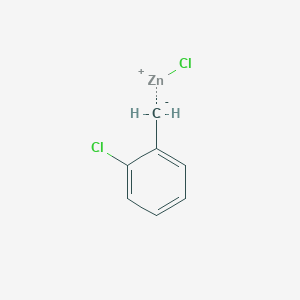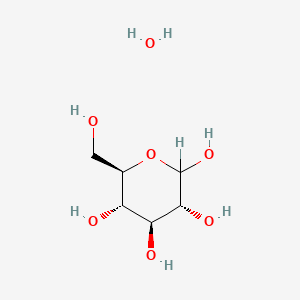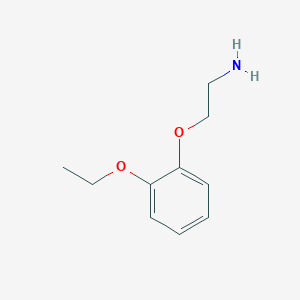
Chromium(III) telluride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chromium(III) telluride is an inorganic chemical compound composed of the chromium (III) cation and the telluride anion . It has a shadowy gray color and a hexagonal crystal structure .
Synthesis Analysis
Chromium(III) telluride can be synthesized using molecular beam epitaxy . The growth of 2D Cr3Te4 films with monolayer thickness is demonstrated at low substrate temperatures (~100°C), compatible with Si CMOS technology .Molecular Structure Analysis
Chromium(III) telluride has a hexagonal crystal structure . The surface atoms of the compound arrange themselves in a hexagonal pattern .Chemical Reactions Analysis
In basic solution, hydrogen peroxide oxidizes Cr(III) to Cr(VI) . This reaction is significant as it represents a potential pathway for the oxidation of Chromium(III) telluride.Physical And Chemical Properties Analysis
Chromium(III) telluride has a molar mass of 486.792 and appears as a dark gray powder . It has a density of 6.6-7.0 g/cm3 and a melting point of approximately 1300 °C . Its solubility in water is negligible .Wissenschaftliche Forschungsanwendungen
Magnetic Properties and Strain Tunability
Chromium tellurides, particularly in their two-dimensional forms, have gained attention for their high Curie temperatures and diverse magnetic properties. Research has shown that the magnetic ordering of ultrathin chromium tellurides is structure-dependent and can be modulated by external strain. This includes long-range stable magnetism with varying Curie temperatures and ferromagnetic-to-antiferromagnetic transitions induced by specific types of strain. These findings are significant for understanding the diverse magnetic properties of chromium tellurides observed in experiments and have implications for spintronic applications (Zhou et al., 2021).
Integration in Magnetic Topological Insulator Heterostructures
Chromium telluride compounds, like Cr2Te3, are promising for integration with magnetic topological insulators due to their compatible crystal structure and element composition. Recent studies have demonstrated the successful growth of high-quality Cr2Te3 thin films with perpendicular magnetic anisotropy, which is important for advanced quantum device applications. This research contributes to the refinement of physical models for the magnetic ordering in Cr2Te3 thin films (Burn et al., 2019).
Anisotropic Magnetoresistance in Spintronics
The anisotropic magnetoresistance (AMR) of ferromagnetic CrTe single crystal flakes has been studied, showing promising results for spintronic applications. These flakes exhibit an easy magnetization axis and a significant AMR ratio, comparable to general magnetic transition metals and alloys. This property suggests that CrTe single crystal flakes could be valuable in the field of spintronics (Sun et al., 2022).
Environmental Interactions and Bioremediation
Chromium, including its trivalent form as in chromium(III) telluride, is a highly toxic metal for microorganisms and plants. It has become a significant environmental pollutant due to industrial use. The resistance mechanisms displayed by microorganisms and plants include biosorption, reduction of Cr(VI) to Cr(III), and chromate efflux. Some of these systems are proposed as biotechnological tools for Cr pollution bioremediation (Cervantes et al., 2001).
Semiconductor Radiation Detectors
Chromium tellurides, along with cadmium telluride (CdTe) and cadmium zinc telluride (CdZnTe), have attracted interest as X-ray and gamma-ray detectors. They are efficient, have good room-temperature performance, and are suited for compact detection systems. This research reviews the material properties, device characteristics, and major applications, particularly in astrophysical and medical fields (Sordo et al., 2009).
Safety And Hazards
Zukünftige Richtungen
The realization of long-range magnetic ordering in two-dimensional (2D) systems like Chromium(III) telluride can potentially revolutionize next-generation information technology . The successful fabrication of crystalline Cr3Te4 monolayers with room temperature ferromagnetism is a significant step in this direction . Future investigations could leverage the intricate interplay between chromium and mitochondrial ATP synthase .
Eigenschaften
InChI |
InChI=1S/2Cr.3Te |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJHBRMODJKXLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr]=[Te].[Cr]=[Te].[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cr2Te3 |
Source


|
| Record name | chromium(III) telluride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chromium(III)_telluride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chromium(III) telluride | |
CAS RN |
12053-39-3 |
Source


|
| Record name | Dichromium tritelluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.809 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

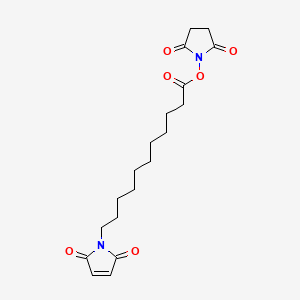
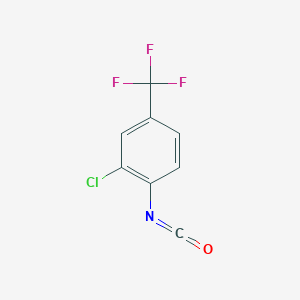
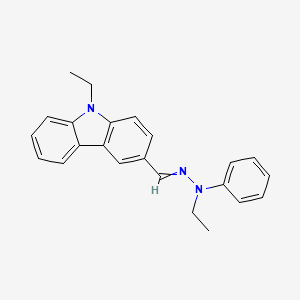
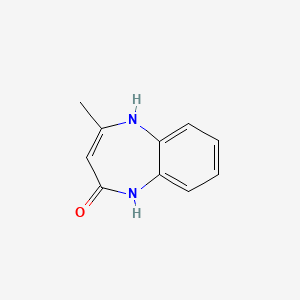
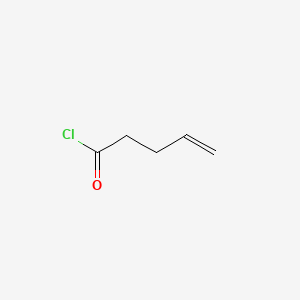
![2-[N-(p-Chlorophenyl)carbamoyl]-3-naphthyl acetate](/img/structure/B1588074.png)
